molecular formula C18H35NO B100315 Hexahydro-1-lauroyl-1H-azepine CAS No. 18494-60-5

Hexahydro-1-lauroyl-1H-azepine

Cat. No. B100315
CAS RN: 18494-60-5
M. Wt: 281.5 g/mol
InChI Key: MXDYUONTWJFUOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexahydro-1-lauroyl-1H-azepine (HHLA) is a cyclic amide that has been used in scientific research for its unique properties. HHLA has been synthesized using various methods, and its applications in scientific research have been studied extensively.

Mechanism Of Action

The mechanism of action of Hexahydro-1-lauroyl-1H-azepine is not fully understood, but it is believed to interact with cell membranes and affect their fluidity. Hexahydro-1-lauroyl-1H-azepine has been found to have antimicrobial properties, and it has been suggested that its mechanism of action may involve disruption of bacterial membranes.

Biochemical And Physiological Effects

Hexahydro-1-lauroyl-1H-azepine has been found to have low toxicity and is not known to have any significant physiological effects. However, its use as a surfactant in emulsion polymerization has been found to improve the stability and mechanical properties of the resulting polymers.

Advantages And Limitations For Lab Experiments

One advantage of using Hexahydro-1-lauroyl-1H-azepine in lab experiments is its low toxicity and high purity. However, its synthesis can be challenging and requires specialized equipment and expertise. Additionally, its applications are limited to scientific research and it is not approved for use in drug development or medical treatment.

Future Directions

There are several future directions for the use of Hexahydro-1-lauroyl-1H-azepine in scientific research. One area of interest is the development of Hexahydro-1-lauroyl-1H-azepine-based surfactants for use in emulsion polymerization and other industrial applications. Another area of interest is the use of Hexahydro-1-lauroyl-1H-azepine as a chiral auxiliary in asymmetric synthesis. Additionally, the antimicrobial properties of Hexahydro-1-lauroyl-1H-azepine could be further explored for potential use in the development of new antimicrobial agents.

Scientific Research Applications

Hexahydro-1-lauroyl-1H-azepine has been used in various scientific research applications, including as a surfactant in emulsion polymerization, as a hydrophobic monomer in the synthesis of amphiphilic block copolymers, and as a chiral auxiliary in asymmetric synthesis. Hexahydro-1-lauroyl-1H-azepine has also been used as a template for the synthesis of mesoporous silica materials.

properties

CAS RN

18494-60-5

Product Name

Hexahydro-1-lauroyl-1H-azepine

Molecular Formula

C18H35NO

Molecular Weight

281.5 g/mol

IUPAC Name

1-(azepan-1-yl)dodecan-1-one

InChI

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-12-15-18(20)19-16-13-10-11-14-17-19/h2-17H2,1H3

InChI Key

MXDYUONTWJFUOK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)N1CCCCCC1

Canonical SMILES

CCCCCCCCCCCC(=O)N1CCCCCC1

Other CAS RN

18494-60-5

synonyms

hexahydro-1-lauroyl-1H-azepine
hexamethylenelauramide

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of dodecanoic acid (20.03 g, 0.1M), acetic anhydride (13.27 g, 0.13M), hexahydro-1H-azepine (12.9 g, 0.13M) was heated with distillation of formed acetic acid. The residue on distillation gave 23.46 g (83.5%) of colorless product, b.p. 204-205/7 mm.
Quantity
20.03 g
Type
reactant
Reaction Step One
Quantity
13.27 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83.5%

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